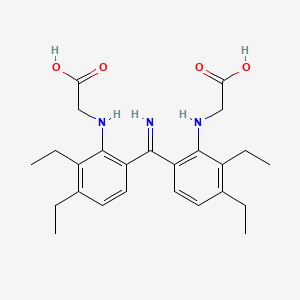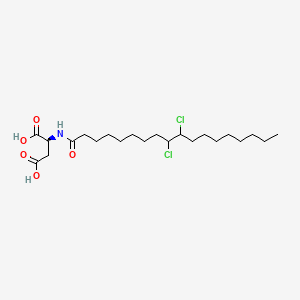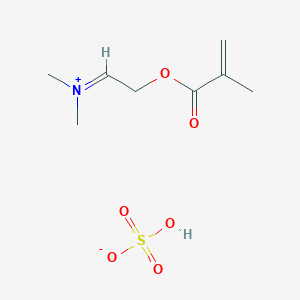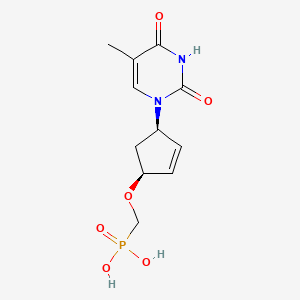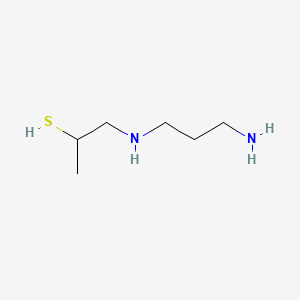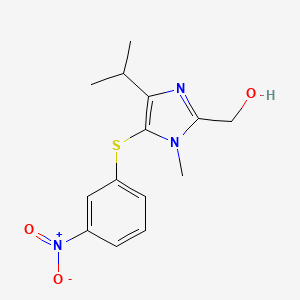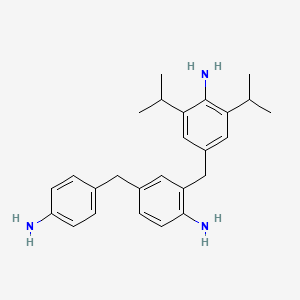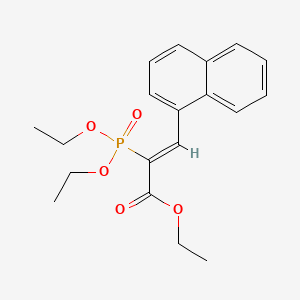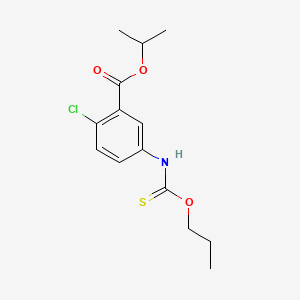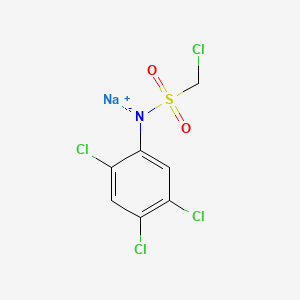
4-Amino-5-((phenylsulphonyl)oxy)naphthalene-1,7-disulphonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-((phenylsulphonyl)oxy)naphthalene-1,7-disulphonic acid, sodium salt is a complex organic compound with the molecular formula C16H11NNa2O9S3 and a molecular weight of 503.43 g/mol . This compound is known for its unique chemical structure, which includes an amino group, a phenylsulphonyl group, and two disulphonic acid groups. It is primarily used in various chemical and industrial applications due to its reactivity and stability.
Preparation Methods
The synthesis of 4-Amino-5-((phenylsulphonyl)oxy)naphthalene-1,7-disulphonic acid, sodium salt involves multiple stepsThe reaction conditions typically involve the use of strong acids like sulfuric acid and controlled temperatures to ensure the correct substitution pattern . Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The phenylsulphonyl group can be reduced to a phenylthiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-5-((phenylsulphonyl)oxy)naphthalene-1,7-disulphonic acid, sodium salt has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It serves as a probe in biochemical assays due to its ability to interact with various biomolecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its unique chemical properties.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The phenylsulphonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The disulphonic acid groups enhance its solubility and reactivity in aqueous environments, facilitating its use in various applications .
Comparison with Similar Compounds
Similar compounds include:
4-Amino-1-naphthalenesulfonic acid sodium salt: This compound lacks the phenylsulphonyl group, making it less reactive in certain chemical reactions.
4-Amino-5-hydroxynaphthalene-2,7-disulphonic acid, sodium salt: This compound has a hydroxyl group instead of the phenylsulphonyl group, altering its chemical properties and reactivity.
The uniqueness of 4-Amino-5-((phenylsulphonyl)oxy)naphthalene-1,7-disulphonic acid, sodium salt lies in its combination of functional groups, which confer distinct chemical and physical properties, making it valuable for specific applications .
Properties
CAS No. |
94232-33-4 |
|---|---|
Molecular Formula |
C16H11NNa2O9S3 |
Molecular Weight |
503.4 g/mol |
IUPAC Name |
disodium;4-amino-5-(benzenesulfonyloxy)naphthalene-1,7-disulfonate |
InChI |
InChI=1S/C16H13NO9S3.2Na/c17-13-6-7-15(28(21,22)23)12-8-11(27(18,19)20)9-14(16(12)13)26-29(24,25)10-4-2-1-3-5-10;;/h1-9H,17H2,(H,18,19,20)(H,21,22,23);;/q;2*+1/p-2 |
InChI Key |
XPGWIJQWNANTOI-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC(=CC3=C(C=CC(=C23)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


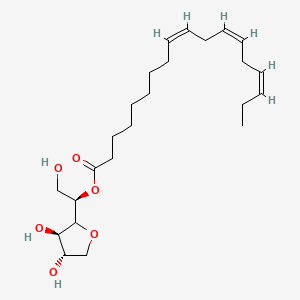

![Imino-[5-[2-(2-methoxyethoxy)ethoxysulfonyl]-1-oxonaphthalen-2-ylidene]azanium](/img/structure/B12682431.png)

